molecular formula C15H27NO4 B611241 N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine CAS No. 1453071-47-0

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Cat. No.: B611241
CAS No.: 1453071-47-0
M. Wt: 285.38 g/mol
InChI Key: NEHSERYKENINRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSERYKENINRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453071-47-0
Record name N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-E 5002 involves the reaction of 9-cyclopropyl-1-oxononanoic acid with N-hydroxy-beta-alanine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over several hours .

Industrial Production Methods: Industrial production of TC-E 5002 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: TC-E 5002 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve mild temperatures and solvents like dichloromethane.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used. These reactions typically require acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TC-E 5002, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Cancer Research

The inhibition of KDMs by N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine has been linked to anti-cancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as KYSE150 and HeLa, with growth inhibition values (GI₅₀) of 16 µM and 40 µM respectively . The ability to arrest cells in the G0/G1 phase of the cell cycle suggests that it may be effective in controlling tumor proliferation.

Epigenetic Studies

As a selective inhibitor of histone demethylases, this compound is valuable for epigenetic research. By modulating histone methylation states, researchers can investigate the roles these modifications play in gene regulation and cellular differentiation processes. This could lead to new insights into developmental biology and disease mechanisms.

Neurological Research

There is emerging interest in the role of histone demethylases in neurological disorders. This compound may be utilized to explore therapeutic avenues for conditions such as Alzheimer's disease by targeting epigenetic modifications that influence neuronal function and survival.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, researchers observed significant growth inhibition in both KYSE150 and HeLa cells. The results indicated that the compound could be developed further as a potential anticancer agent targeting specific histone demethylases involved in tumor progression.

Case Study 2: Epigenetic Modulation

Research focusing on the epigenetic effects of this compound revealed alterations in gene expression profiles associated with cell cycle regulation and apoptosis pathways. These findings underscore its potential utility in studying gene regulation mechanisms influenced by histone modifications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Fluorinated β-Alanine Derivatives

Compounds 9 and 10 (synthesized in ) share structural similarities with the target molecule, as they are derived from β-alanine or aspartic acid. Key differences include fluorinated alkyl chains and ester/amide linkages.

Table 1: Structural and Functional Comparison
Compound Key Structural Features Molecular Weight Functional Role Source
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-β-alanine Cyclopropyl-oxononyl chain, N-hydroxy group, β-alanine backbone 285.38 g/mol Hedgehog pathway inhibitor
Compound 9 () n-Octyl-β-alanine core, 1H,1H,2H,2H-perfluorooctyl isocyanate side chain Not reported Gelator for organic solvents
Compound 10 () Dioctylaspartate core, 1H,1H,2H,2H-perfluorohexyl isocyanate side chain Not reported Gelator for organic solvents

Key Observations :

  • Functional Differences: While compounds 9 and 10 are used in gelation experiments (e.g., forming organogels in dichloromethane), the target molecule is specialized for biochemical inhibition .

Functional Analogs: Hedgehog Pathway Inhibitors

However, the latter operates through epigenetic regulation rather than direct Hh pathway modulation .

Table 2: Functional Comparison with Epigenetic Modulators
Compound Target Pathway Mechanism Application
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-β-alanine Hedgehog signaling Indirect inhibition via unclear intermediates Developmental biology, cancer
BIX01294 hydrochloride G9a histone methyltransferase Epigenetic suppression of Ngn3 expression Stem cell differentiation

Research Findings and Limitations

  • Biological Activity: Limited data exist on the target’s potency or selectivity compared to other Hh inhibitors (e.g., cyclopamine). Its indirect effects on Ngn3 suggest cross-pathway interactions requiring further validation .

Biological Activity

N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, also known as TC-E 5002, is a selective inhibitor of the histone demethylase KDM2/7 subfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of TC-E 5002, including its mechanism of action, biochemical properties, and effects on various cell types.

TC-E 5002 primarily targets the KDM2/7 family of histone lysine demethylases, specifically inhibiting KDM2A, KDM7A, and KDM7B. By binding to the active sites of these enzymes, TC-E 5002 prevents the demethylation of histone proteins. This inhibition leads to an increase in methylated histones, which is associated with transcriptional repression and altered gene expression profiles.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: IC50 values for KDM2A, KDM7A, and KDM7B are 6.8 µM, 0.2 µM, and 1.2 µM respectively .
  • Impact on Gene Expression: The inhibition affects pathways such as androgen receptor (AR) signaling, which is critical in prostate and bladder cancers .

The compound exhibits several notable biochemical properties:

PropertyValue
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Purity≥98% (HPLC)

TC-E 5002 is soluble in solvents like DMSO and ethanol, facilitating its use in laboratory settings .

Cellular Effects

TC-E 5002 has demonstrated significant effects on various cancer cell lines:

  • Cell Proliferation: In vitro studies indicate that TC-E 5002 inhibits the proliferation of HeLa (cervical cancer) and KYSE-150 (esophageal cancer) cells. The compound induces cell cycle arrest at the G0/G1 phase .
  • Apoptosis Induction: The compound promotes apoptosis in cancer cells by disrupting normal cellular signaling pathways related to growth and survival.

In Vitro Studies

In vitro analyses have shown that TC-E 5002 effectively reduces proliferation rates in both cisplatin-sensitive and -resistant bladder cancer cell lines. The compound's ability to maintain efficacy against resistant cells highlights its potential as a therapeutic agent in challenging cases .

In Vivo Studies

In mouse xenograft models, administration of TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth. This suggests that TC-E 5002 may be effective not only in vitro but also in vivo for treating certain cancers .

Temporal and Dosage Effects

The biological effects of TC-E 5002 can vary based on dosage and temporal factors:

  • Dosage Variability: Higher dosages correlate with more pronounced inhibitory effects on tumor growth.
  • Temporal Stability: The compound remains stable when stored at -20°C for at least four years, making it suitable for long-term studies.

Q & A

Basic Research Question

  • Synthetic route : Adapt carbodiimide-mediated coupling strategies, as described for analogous β-alanine derivatives (e.g., 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride with DMAP catalysis) .
  • Purification : Use reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent to separate hydroxylated byproducts. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

What advanced techniques are recommended to study the compound’s pharmacokinetics in vivo?

Advanced Research Question

  • Metabolic stability : Perform liver microsome assays (human/rodent) with LC-MS/MS to identify major metabolites .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-labeled cyclopropyl group) for whole-body autoradiography in murine models.
  • Blood-brain barrier penetration : Assess via cerebrospinal fluid (CSF)-to-plasma ratio measurements after intravenous administration .

How should researchers design dose-response studies to differentiate between on-target and off-target effects?

Basic Research Question

  • Dose-range optimization : Conduct preliminary assays across a 10,000-fold concentration range (e.g., 1 nM–10 µM) to identify the linear response window.
  • Phenotypic rescue : Co-administer the Hh pathway agonist purmorphamine to reverse compound effects at intermediate doses .
  • Transcriptomic profiling : Compare RNA-seq data from treated vs. untreated cells to identify dose-dependent pathway enrichment .

What strategies mitigate oxidative degradation of this compound during long-term storage?

Advanced Research Question

  • Stabilization : Store lyophilized powder under argon at −80°C. For solutions, use antioxidant additives (e.g., 0.1% ascorbic acid) in pH-buffered solvents (pH 6.5–7.5) .
  • Degradation monitoring : Employ accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-UV analysis to track oxidation byproducts .

How can researchers evaluate the compound’s cross-reactivity with related signaling pathways (e.g., Wnt or Notch)?

Advanced Research Question

  • High-throughput screening : Use pathway-specific reporter cell lines (e.g., TOPFlash for Wnt, CBF1 for Notch) in parallel with Hh assays .
  • Proteomic pull-down : Combine compound-functionalized magnetic beads with SILAC-labeled lysates to identify interacting proteins .

What in vivo models are most appropriate for studying the compound’s efficacy in Hh-driven pathologies?

Basic Research Question

  • Basal cell carcinoma (BCC) models : Use Ptch1⁺/⁻ mice or patient-derived xenografts with active Hh signaling .
  • Pharmacodynamic markers : Quantify Gli1 mRNA levels in skin biopsies via qPCR to correlate compound exposure with target engagement .

What analytical methods are critical for characterizing structural analogs of this compound?

Advanced Research Question

  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to confirm configuration of the cyclopropyl group .
  • Computational modeling : Perform molecular docking studies with the Smoothened receptor (PDB ID: 6O3C) to predict analog binding affinities .

How should researchers address solubility challenges in aqueous assays?

Basic Research Question

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) with cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin) .
  • Dynamic light scattering (DLS) : Monitor aggregate formation in real-time to adjust solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Reactant of Route 2
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.